1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Overview

Description

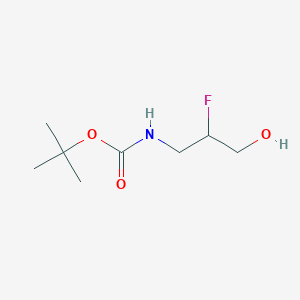

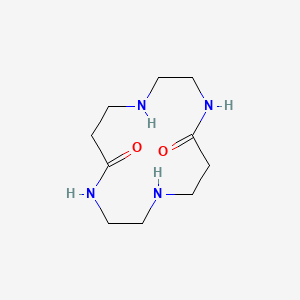

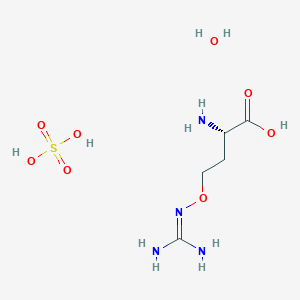

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, also known as 5,12-Dioxocyclam, is a compound used in the synthesis of molecules with electroactive cavities. It acts as a nitrogen crown ether analogue and as an antioxidant in rubber . It forms more stable metal complexes as compared to open chain ligands .

Synthesis Analysis

The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione involves spectroscopic characterization (NMR, IR, MS) and determination of protonation constants . The compound has also been prepared upon reaction with copper (II) perchlorate under neutral conditions .Molecular Structure Analysis

The crystal structures of the free-base macrocycle and two diprotonated forms, with bromide and perchlorate as counter ions, have been determined by X-ray diffraction studies . This helps to evaluate the influence of both the secondary amine’s protonation state and of the intermolecular hydrogen-bonding interactions on the macrocycle conformation .Chemical Reactions Analysis

The spectroscopic, potentiometric, and structural data indicate that both secondary amines behave independently from each other, their protonation inducing only limited conformational changes of the macrocyclic framework . In the crystal, the diprotonated species adopt two different [3,4,3,4] diamond-lattice-type conformations as a consequence of intermolecular hydrogen bonds involving the oxo groups and the surrounding anions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.32 . It is available in powder form . The empirical formula is C10H20N4O2 · 2H2O .Scientific Research Applications

Synthesis and Characterization

1,4,8,11-Tetraazacyclotetradecane-5,12-dione is utilized in synthesizing various macrocyclic compounds. These compounds have been characterized for their interaction with metal ions like copper(II), demonstrating potential applications in radiotherapeutic and PET imaging technologies (Motekaitis, Sun, Martell, & Welch, 1999).

Corrosion Inhibition

Research has shown that derivatives of 1,4,8,11-tetraazacyclotetradecane-5,12-dione, such as 1,4,8,11-tetraazacyclotetradecane-5,7-dione, act as effective corrosion inhibitors for carbon steel surfaces. This highlights its potential in industrial applications for protecting metal surfaces (Tecuapa-Flores et al., 2019).

Structural Studies

The compound has been instrumental in structural studies of various copper(II) complexes. These studies provide valuable insights into the molecular configurations and behaviors of these complexes, which are crucial for understanding their chemical properties and potential applications (Bu et al., 1996).

Redox-Active Macrocycles

1,4,8,11-Tetraazacyclotetradecane-5,12-dione has been used in creating redox-active macrocycles. These compounds show promising applications in transition metal ion chemistry, acting as efficient redox-switches due to their unique structural properties (Plenio & Aberle, 1998).

Ligand Synthesis and Proton Binding Studies

The compound serves as a starting material for synthesizing macrobicyclic receptors. Its structural properties have been extensively studied, including its proton binding characteristics, which are crucial for developing new chemical receptors (Meyer et al., 2005).

Oxygen Carrier Applications

Research has shown that complexes formed with 1,4,8,11-tetraazacyclotetradecane-5,7-dione and Co(II) can bind reversibly to oxygen. This property is comparable to that of porphyrin chelates, suggesting potential biomedical applications, particularly as oxygen carriers (Ishizu et al., 1979).

Coordination Chemistry

The compound plays a crucial role in the coordination chemistry of metal ions. This includes the study of complexation behaviors and crystal structures, which are important for understanding the fundamentals of metal-ligand interactions (Zhang et al., 1997).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

1,4,8,11-tetrazacyclotetradecane-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQVHJIRVCAHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC(=O)CCNCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423029 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

CAS RN |

97565-24-7 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B1599901.png)

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)